Ligustrazine phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ligustrazine phosphate can be synthesized through various chemical reactions. One common method involves the reaction of ligustrazine with phosphoric acid. The process typically includes dissolving ligustrazine in ethanol and then adding phosphoric acid under controlled conditions to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Ligustrazine phosphate undergoes several types of chemical reactions, including:
Oxidation: Ligustrazine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the ligustrazine molecule.
Substitution: Ligustrazine can undergo substitution reactions, where different functional groups replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, are used under controlled conditions.
Major Products: The major products formed from these reactions include various ligustrazine derivatives, each with unique properties and potential therapeutic applications .
Scientific Research Applications
Ligustrazine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: this compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is extensively used in the treatment of ischemic cardiovascular and cerebrovascular diseases, such as atherosclerosis, hypertension, and stroke
Mechanism of Action
The mechanism of action of ligustrazine phosphate involves several molecular targets and pathways:
Anti-inflammatory: It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Antioxidant: this compound scavenges free radicals, reducing oxidative stress.
Anti-apoptotic: It inhibits apoptosis by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.
Vasodilation: this compound promotes vasodilation by increasing nitric oxide production and reducing blood viscosity.
Comparison with Similar Compounds
Ligustrazine phosphate is unique compared to other similar compounds due to its specific therapeutic properties and molecular structure. Some similar compounds include:
Tetramethylpyrazine: The parent compound of this compound, known for its vasodilatory effects.
Ligustrazine hydrochloride: Another derivative of ligustrazine, used in similar therapeutic applications.
Ligustrazine derivatives: Various derivatives have been synthesized for enhanced therapeutic effects, including anti-Alzheimer’s and anticancer properties
Properties
CAS No. |
105256-26-6 |
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Molecular Formula |
C8H15N2O4P |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
phosphoric acid;2,3,5,6-tetramethylpyrazine |
InChI |
InChI=1S/C8H12N2.H3O4P/c1-5-6(2)10-8(4)7(3)9-5;1-5(2,3)4/h1-4H3;(H3,1,2,3,4) |
InChI Key |
KWWLGXNRLABSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C.OP(=O)(O)O |
Origin of Product |
United States |
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